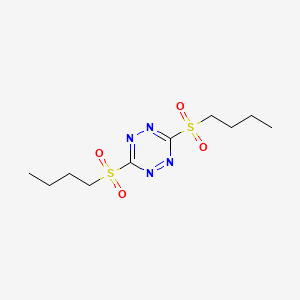
3-Phenylpropyl 2-bromo-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylpropyl 2-bromo-2-methylpropanoate is an organic compound with the molecular formula C12H15BrO2. It is a derivative of 2-bromo-2-methylpropanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-phenylpropyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpropyl 2-bromo-2-methylpropanoate typically involves the esterification of 2-bromo-2-methylpropanoic acid with 3-phenylpropanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to higher production rates and consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenylpropyl 2-bromo-2-methylpropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and alcohol in the presence of aqueous acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions are used under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include 3-phenylpropyl 2-hydroxy-2-methylpropanoate, 3-phenylpropyl 2-cyano-2-methylpropanoate, or 3-phenylpropyl 2-amino-2-methylpropanoate.
Reduction: The major product is 3-phenylpropyl 2-bromo-2-methylpropanol.
Hydrolysis: The products are 2-bromo-2-methylpropanoic acid and 3-phenylpropanol.
Aplicaciones Científicas De Investigación
3-Phenylpropyl 2-bromo-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of potential drug candidates with anti-inflammatory or analgesic properties.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-Phenylpropyl 2-bromo-2-methylpropanoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis or reduction, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the presence of suitable catalysts or reagents, leading to the formation of various products with potential biological or industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-2-methylpropanoic acid: The parent compound of 3-Phenylpropyl 2-bromo-2-methylpropanoate, used in similar synthetic applications.
3-Phenylpropyl acetate: A structurally similar ester, but with an acetate group instead of a 2-bromo-2-methylpropanoate group.
3-Phenylpropyl 2-chloro-2-methylpropanoate: A similar compound with a chlorine atom instead of bromine.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a 3-phenylpropyl group
Propiedades
Número CAS |
921928-84-9 |
|---|---|
Fórmula molecular |
C13H17BrO2 |
Peso molecular |
285.18 g/mol |
Nombre IUPAC |
3-phenylpropyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C13H17BrO2/c1-13(2,14)12(15)16-10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 |
Clave InChI |
OVLCNWFRXKGSMA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)OCCCC1=CC=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]tellanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14192842.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-2-yloxy)-, methyl ester](/img/structure/B14192853.png)

![Pyrido[4,3-c][1,5]naphthyridine](/img/structure/B14192857.png)
![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate](/img/structure/B14192863.png)
![6-(Phenoxymethyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14192870.png)

![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate](/img/structure/B14192882.png)






